molecular formula C16H31NO B2563709 1-(2-Ethylpiperidin-1-yl)nonan-1-one CAS No. 57150-41-1

1-(2-Ethylpiperidin-1-yl)nonan-1-one

Cat. No.: B2563709
CAS No.: 57150-41-1
M. Wt: 253.43
InChI Key: LZTRWWOPAQDKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethylpiperidin-1-yl)nonan-1-one is an organic compound with the molecular formula C16H31NO and a molecular weight of 253.42 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

The synthesis of 1-(2-Ethylpiperidin-1-yl)nonan-1-one typically involves the reaction of 2-ethylpiperidine with nonanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often incorporate advanced purification techniques like chromatography to achieve high purity levels .

Chemical Reactions Analysis

1-(2-Ethylpiperidin-1-yl)nonan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Ethylpiperidin-1-yl)nonan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethylpiperidin-1-yl)nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(2-Ethylpiperidin-1-yl)nonan-1-one can be compared with other piperidine derivatives, such as:

Biological Activity

1-(2-Ethylpiperidin-1-yl)nonan-1-one, with the CAS number 57150-41-1, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, summarizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H25N
  • Molecular Weight : 197.35 g/mol

This compound features a nonanone backbone with a piperidine ring, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The piperidine moiety is known to enhance lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors.

Neuropharmacological Effects

Piperidine derivatives are often studied for their neuropharmacological effects, including anxiolytic and antidepressant activities. Preliminary studies suggest that this compound may modulate neurotransmitter systems, although direct evidence is still needed.

Study on Structural Analogues

A comparative study on the biological activities of various piperidine derivatives highlighted the significance of substituents on their pharmacological profiles. For example, modifications in the alkyl chain length and branching were shown to influence receptor affinity and biological activity significantly .

Compound NameActivity TypeReference
4-Fluorophenyl-piperidineAntidepressant
N-Alkyl-piperidine derivativesAntimicrobial

In Vivo Studies

In vivo studies involving piperidine compounds have demonstrated anti-inflammatory properties, which could be extrapolated to predict similar effects for this compound. These studies typically involve models of induced inflammation where the test compounds are administered to evaluate their efficacy in reducing inflammatory markers.

Properties

IUPAC Name

1-(2-ethylpiperidin-1-yl)nonan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO/c1-3-5-6-7-8-9-13-16(18)17-14-11-10-12-15(17)4-2/h15H,3-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTRWWOPAQDKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)N1CCCCC1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.